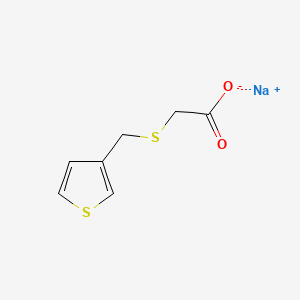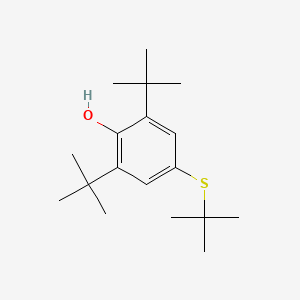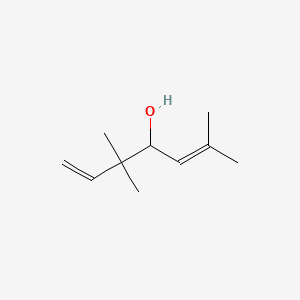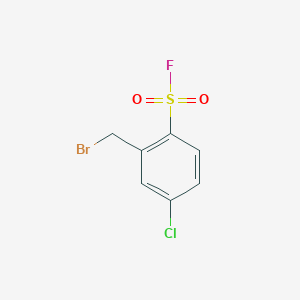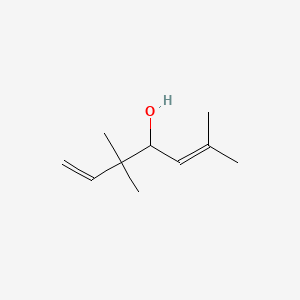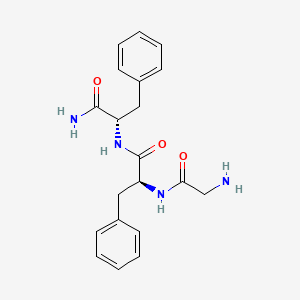
Glycyl-L-phenylalanyl-L-phenylalaninamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Glycyl-L-phenylalanyl-L-phenylalaninamide is a tripeptide compound composed of glycine, L-phenylalanine, and L-phenylalaninamide. It is a derivative of the naturally occurring amino acids and is known for its role in various biochemical processes. The compound has a molecular formula of C20H23N3O4 and a molecular weight of 369.41 g/mol .
准备方法
Synthetic Routes and Reaction Conditions
Glycyl-L-phenylalanyl-L-phenylalaninamide can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The synthesis involves the sequential addition of protected amino acids to a solid resin support. The process typically includes the following steps:
Attachment of the first amino acid: The first amino acid, glycine, is attached to a solid resin support.
Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.
Coupling: The next amino acid, L-phenylalanine, is coupled to the growing peptide chain using coupling reagents such as HBTU or DIC.
Repetition: The deprotection and coupling steps are repeated for the addition of L-phenylalaninamide.
Cleavage: The completed peptide is cleaved from the resin support and purified.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .
化学反应分析
Types of Reactions
Glycyl-L-phenylalanyl-L-phenylalaninamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of disulfide bonds if cysteine residues are present.
Reduction: Reduction reactions can break disulfide bonds, reverting the compound to its reduced form.
Substitution: Nucleophilic substitution reactions can occur at the amide or carboxyl groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of disulfide bonds.
Reduction: Cleavage of disulfide bonds.
Substitution: Formation of new peptide derivatives.
科学研究应用
Glycyl-L-phenylalanyl-L-phenylalaninamide has various applications in scientific research, including:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle.
Industry: Utilized in the production of peptide-based materials and pharmaceuticals.
作用机制
The mechanism of action of Glycyl-L-phenylalanyl-L-phenylalaninamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, protein synthesis, and metabolic regulation .
相似化合物的比较
Similar Compounds
Glycyl-L-phenylalanine: A dipeptide composed of glycine and L-phenylalanine.
L-phenylalanyl-L-phenylalanine: A dipeptide composed of two L-phenylalanine residues.
Glycyl-L-alanyl-L-phenylalanine: A tripeptide composed of glycine, L-alanine, and L-phenylalanine.
Uniqueness
Glycyl-L-phenylalanyl-L-phenylalaninamide is unique due to its specific sequence and structure, which confer distinct biochemical properties. Its ability to form stable peptide bonds and interact with various molecular targets makes it valuable for research and industrial applications .
属性
CAS 编号 |
34367-79-8 |
|---|---|
分子式 |
C20H24N4O3 |
分子量 |
368.4 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-phenylpropanoyl]amino]-3-phenylpropanamide |
InChI |
InChI=1S/C20H24N4O3/c21-13-18(25)23-17(12-15-9-5-2-6-10-15)20(27)24-16(19(22)26)11-14-7-3-1-4-8-14/h1-10,16-17H,11-13,21H2,(H2,22,26)(H,23,25)(H,24,27)/t16-,17-/m0/s1 |
InChI 键 |
FGCIXAIKBNQNPD-IRXDYDNUSA-N |
手性 SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CN |
规范 SMILES |
C1=CC=C(C=C1)CC(C(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


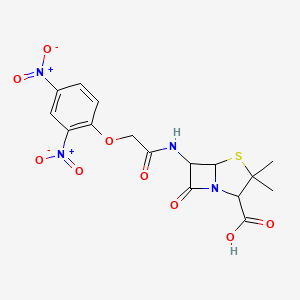
![Propanenitrile, 3-[(4-hydroxy-2-butynyl)oxy]-](/img/structure/B14685677.png)
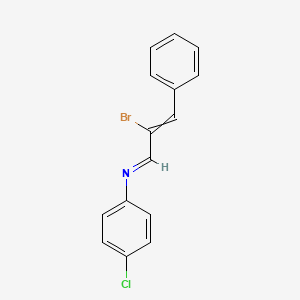
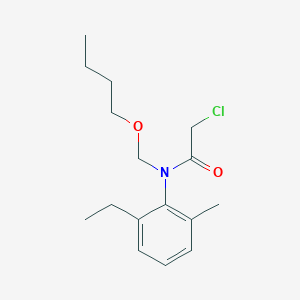
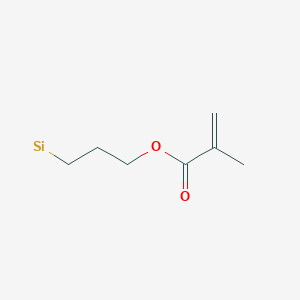
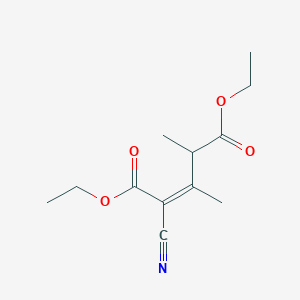
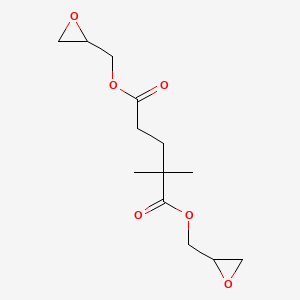
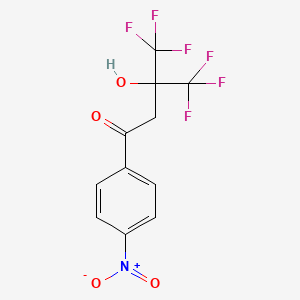
![2-Naphthalenecarboxylicacid, 3-[2-[[(4-chlorophenyl)methyl]amino]-2-oxoethoxy]-](/img/structure/B14685719.png)
